molecular formula C7H10ClNO2 B2981388 2-Amino-6-methoxyphenol hydrochloride CAS No. 339531-77-0

2-Amino-6-methoxyphenol hydrochloride

Cat. No.: B2981388
CAS No.: 339531-77-0
M. Wt: 175.61
InChI Key: GWXIGCZEXDVFDN-UHFFFAOYSA-N
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Description

2-Amino-6-methoxyphenol hydrochloride is an organic compound with the molecular formula C7H10ClNO2. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a methoxy group at the sixth position on the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methoxyphenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-nitro-6-methoxyphenol.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Purification: The resulting 2-Amino-6-methoxyphenol is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methoxyphenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be further reduced to form different amine derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

2-Amino-6-methoxyphenol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-methoxyphenol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can affect enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methoxyphenol hydrochloride
  • 2-Amino-5-methoxyphenol hydrochloride
  • 2-Amino-3-methoxyphenol hydrochloride

Uniqueness

2-Amino-6-methoxyphenol hydrochloride is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

2-amino-6-methoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4,9H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXIGCZEXDVFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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